2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC13585931
Molecular Formula: C3F3IN2O
Molecular Weight: 263.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3F3IN2O |
|---|---|
| Molecular Weight | 263.94 g/mol |
| IUPAC Name | 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C3F3IN2O/c4-3(5,6)1-8-9-2(7)10-1 |
| Standard InChI Key | HZVCTVJSLMLVDW-UHFFFAOYSA-N |
| SMILES | C1(=NN=C(O1)I)C(F)(F)F |
| Canonical SMILES | C1(=NN=C(O1)I)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is C₃F₃IN₂O, with a molecular weight of 263.95 g/mol. The structure consists of an oxadiazole core (a five-membered ring containing two nitrogen atoms and one oxygen atom) with substituents at positions 2 and 5 (Figure 1). The iodine atom introduces polarizability and potential for halogen bonding, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Key structural attributes:
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Iodine substituent: A heavy halogen with a van der Waals radius of 1.98 Å, enabling participation in halogen bonding and nucleophilic substitution reactions.
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Trifluoromethyl group: A strong electron-withdrawing group that stabilizes the oxadiazole ring and influences electronic distribution.
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Oxadiazole core: A planar, aromatic heterocycle with resonance stabilization, contributing to thermal and chemical stability.
Synthesis and Manufacturing Processes
Table 1: Comparative Synthesis Methods for 2,5-Disubstituted 1,3,4-Oxadiazoles
For 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole, a plausible pathway involves:
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Intermediate synthesis: Preparation of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-thiol via cyclization of trifluoroacetyl hydrazide with CS₂/KOH.
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Iodination: Treatment with iodine in the presence of oxidizing agents (e.g., HNO₃) to replace the thiol group with iodine .
Optimization Challenges
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Iodine stability: High temperatures or strong bases may lead to deiodination.
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Regioselectivity: Ensuring exclusive substitution at position 2 requires controlled reaction conditions.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular weight | 263.95 g/mol |
| Physical state | Crystalline solid |
| Melting point | 85–90°C (estimated) |
| Solubility | Soluble in DCM, THF, acetone |
| LogP (lipophilicity) | 2.1–2.5 (calculated) |
| Stability | Light-sensitive; store in amber |
The trifluoromethyl group contributes to low polarity and high thermal stability, while the iodine atom increases molecular weight and polarizability .
Industrial and Materials Science Applications
Pharmaceuticals
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Prodrug development: The iodine atom serves as a leaving group for in vivo activation.
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Radiopharmaceuticals: Incorporation of iodine-123/131 isotopes for imaging/therapy.
Materials Chemistry
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Liquid crystals: Trifluoromethyl groups improve mesophase stability.
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Polymer additives: Oxadiazole cores enhance flame retardancy.
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